
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Typically, the synthesis of complex organic molecules involves the formation of the carbon skeleton, followed by the introduction of functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures would likely result in a rigid, three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the ethoxy group might be susceptible to reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized, showing weak to moderate antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli (Alhameed et al., 2019).
- Another study synthesized 2-amino substituted benzothiazoles demonstrating variable and modest antimicrobial activity against bacteria and fungi, showcasing the potential of thiazole derivatives in combating microbial infections (Patel, Agravat, & Shaikh, 2011).
Anti-inflammatory and Analgesic Agents
- Research on benzodifuranyl derivatives derived from visnaginone and khellinone indicated significant anti-inflammatory and analgesic activities, suggesting these compounds as potential COX-2 inhibitors with high selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity
- A study focused on the total synthesis of amythiamicin D, a thiopeptide antibiotic, highlighted its activity against MRSA and malaria, indicating the therapeutic potential of thiopeptides in treating resistant infections and possibly in antitumor applications (Hughes et al., 2005).
- Research on 8-Ethoxycoumarin derivatives showed that these compounds possess antimicrobial activities, further supporting the role of ethoxybenzofuran derivatives in developing new antimicrobial agents (Mohamed et al., 2012).
Anticancer Activity
- Co(II) complexes of certain thiazolyl derivatives were synthesized and showed promising anticancer activity against human breast cancer cell lines, suggesting their potential as chemotherapeutic agents (Vellaiswamy & Ramaswamy, 2017).
- Another study developed novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, showing significant effects in mouse tumor model cancer cell lines, indicating these compounds as potent anti-tumor agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Mecanismo De Acción
Target of Action
The compound, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, contains two key structural components: a thiazole ring and a benzofuran ring . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . .
Mode of Action
The mode of action of this compound is likely influenced by the properties of its thiazole and benzofuran components. Thiazole derivatives can interact with biological targets in three possible orientations: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Benzofuran derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Biochemical Pathways
Given the broad biological activities of thiazole and benzofuran derivatives, it is likely that multiple pathways could be impacted .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Given the broad biological activities of thiazole and benzofuran derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S2/c1-3-33-22-6-4-5-19-15-23(34-24(19)22)21-16-35-26(27-21)28-25(30)18-11-13-29(14-12-18)36(31,32)20-9-7-17(2)8-10-20/h4-10,15-16,18H,3,11-14H2,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIDWCBWDDACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

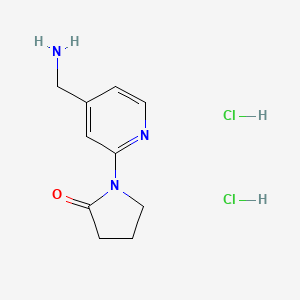
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928633.png)
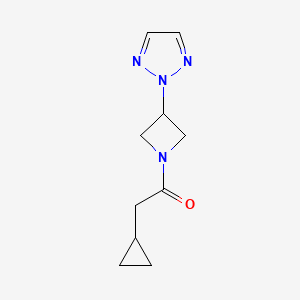
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2928635.png)
![2-Chloro-N-[(3-phenylmethoxy-2,5-dihydro-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2928637.png)
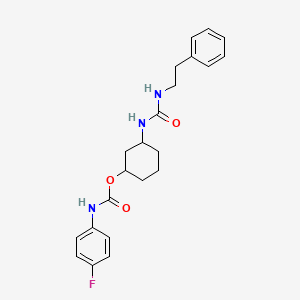
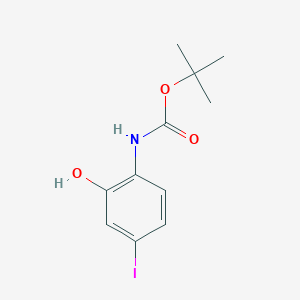
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2928642.png)
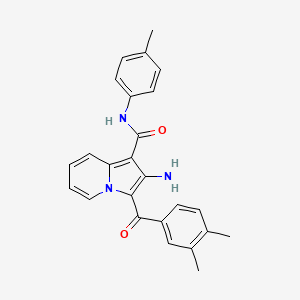
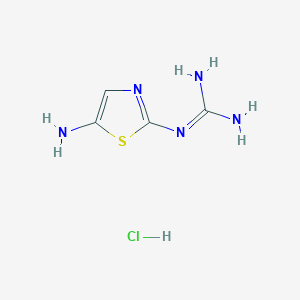


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)
